(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Overview
Description
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate is a phosphonium salt with a unique structure that includes a tert-butyl group and a tetrahydro-1H-phosphepinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate typically involves the reaction of a suitable phosphine with a tetrahydro-1H-phosphepinium precursor under controlled conditions. The reaction is often carried out in the presence of a tetrafluoroborate salt to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds, allowing for precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging, making it valuable in synthetic organic chemistry.
Biology and Medicine
The compound’s potential biological applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Industry
In industrial settings, this compound is used in the production of fine chemicals and materials. Its role as a catalyst in industrial processes helps improve efficiency and reduce costs.
Mechanism of Action
The mechanism by which (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. The compound can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates. This interaction with molecular targets and pathways is crucial for its catalytic activity and other applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonium salts with different substituents, such as:
- (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium chloride
- (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium bromide
Uniqueness
What sets (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate apart is its specific combination of the tert-butyl group and the tetrafluoroborate anion. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where other phosphonium salts may not perform as well.
Properties
IUPAC Name |
1-tert-butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19P.BF4/c1-10(2,3)11-8-6-4-5-7-9-11;2-1(3,4)5/h4-5H,6-9H2,1-3H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGHFSLIHUMRKP-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+]1CCC=CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647422 | |
Record name | 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011736-00-7 | |
Record name | 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1011736-00-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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